METHYL 2-(((4-CHLOROANILINO)CARBONYL)AMINO)BENZOATE
Overview
Description
METHYL 2-(((4-CHLOROANILINO)CARBONYL)AMINO)BENZOATE is a chemical compound with the molecular formula C15H13ClN2O3 and a molecular weight of 304.735 g/mol . This compound is known for its unique structure, which includes a chlorinated aniline group and a benzoate ester. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(((4-CHLOROANILINO)CARBONYL)AMINO)BENZOATE typically involves the reaction of 4-chloroaniline with methyl 2-aminobenzoate in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(((4-CHLOROANILINO)CARBONYL)AMINO)BENZOATE undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and electrophiles. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, electrophilic aromatic substitution may yield various substituted products depending on the electrophile used .
Scientific Research Applications
METHYL 2-(((4-CHLOROANILINO)CARBONYL)AMINO)BENZOATE is used in a variety of scientific research applications, including:
Mechanism of Action
The mechanism of action of METHYL 2-(((4-CHLOROANILINO)CARBONYL)AMINO)BENZOATE involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, targeting nucleophilic sites on other molecules . The pathways involved in its reactions are complex and depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- METHYL 2-(((3,4-DICHLOROANILINO)CARBONYL)AMINO)BENZOATE
- 2-ETHOXYETHYL 3-(((4-CHLOROANILINO)CARBONYL)AMINO)BENZOATE
- 1-{(E)-[2-(2-{2-[(4-CHLOROANILINO)CARBONYL]ANILINO}-2-OXOACETYL)HYDRAZONO]METHYL}-2-NAPHTHYL BENZOATE
Uniqueness
METHYL 2-(((4-CHLOROANILINO)CARBONYL)AMINO)BENZOATE is unique due to its specific structure, which includes a chlorinated aniline group and a benzoate ester. This structure imparts unique chemical properties, making it valuable for various research applications .
Properties
IUPAC Name |
methyl 2-[(4-chlorophenyl)carbamoylamino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-21-14(19)12-4-2-3-5-13(12)18-15(20)17-11-8-6-10(16)7-9-11/h2-9H,1H3,(H2,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQRKSSBHMTBMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50283846 | |
Record name | Methyl 2-{[(4-chlorophenyl)carbamoyl]amino}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50283846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19959-41-2 | |
Record name | NSC33740 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33740 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 2-{[(4-chlorophenyl)carbamoyl]amino}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50283846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL 2-(((4-CHLOROANILINO)CARBONYL)AMINO)BENZOATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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